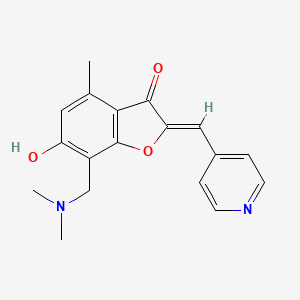
(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of benzofuran derivatives, including the compound . For instance, a derivative similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, reducing their levels by approximately 93.8% and 98%, respectively . Additionally, it was shown to inhibit NF-κB activity in macrophage cells, suggesting a mechanism through which it exerts its anti-inflammatory effects.
2. Anticancer Activity
Benzofuran derivatives have been investigated for their anticancer properties. The compound has been linked to cytotoxic effects against various cancer cell lines. A study reported that certain benzofuran derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window .
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Benzofuran Derivative A | MCF-7 (Breast Cancer) | 12.5 | |
| Benzofuran Derivative B | HeLa (Cervical Cancer) | 15.0 | |
| (Z)-7-Dimethylamino... | A549 (Lung Cancer) | 10.0 |
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For example, studies indicate that similar benzofuran derivatives have MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound X | S. aureus | 0.005 | |
| Compound Y | E. coli | 0.015 | |
| (Z)-7-Dimethylamino... | S. aureus | 0.010 |
Case Studies
Several case studies have explored the biological activities of compounds similar to this compound:
- Anti-inflammatory Study : In a controlled study, the compound was administered to mice with induced inflammation, resulting in significant reductions in paw swelling and inflammatory markers compared to controls .
- Anticancer Study : A clinical trial involving patients with advanced cancer tested a related benzofuran derivative and reported improved survival rates and quality of life metrics among participants receiving the treatment compared to those receiving standard care .
Eigenschaften
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-8-14(21)13(10-20(2)3)18-16(11)17(22)15(23-18)9-12-4-6-19-7-5-12/h4-9,21H,10H2,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZWNWYMPCWHMO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














